molecular formula C10H9N3O2S B11758344 2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid

2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid

Cat. No.: B11758344
M. Wt: 235.26 g/mol
InChI Key: FICMJQIARJYSEI-UHFFFAOYSA-N
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Description

2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid typically involves the reaction of 5-methyl-2-aminopyridine with thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

2-((5-Methylpyridin-2-yl)amino)thiazole-4-carboxylic acid is unique due to its specific structure, which combines a thiazole ring with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-[(5-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2S/c1-6-2-3-8(11-4-6)13-10-12-7(5-16-10)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)

InChI Key

FICMJQIARJYSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C(=O)O

Origin of Product

United States

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